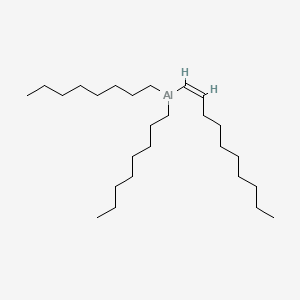
(Z)-Dec-1-enyldioctylaluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
(Z)-Dec-1-enyldioctylaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dec-1-enyl and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in the plastics industry.
Biology
While its applications in biology are less common, this compound has been studied for its potential use in drug delivery systems. Its organometallic nature allows it to interact with biological molecules in unique ways, potentially enhancing the delivery of therapeutic agents.
Medicine
Research in medicine has explored the use of this compound in the development of novel pharmaceuticals. Its ability to form stable complexes with various ligands makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of high-performance materials and coatings.
作用机制
The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the interaction of its aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich species, facilitating catalytic reactions. The dec-1-enyl and octyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in different reactions.
相似化合物的比较
Similar Compounds
Similar compounds to (Z)-Dec-1-enyldioctylaluminium include other organoaluminium compounds such as triethylaluminium, trimethylaluminium, and diisobutylaluminium hydride. These compounds share the common feature of having aluminium atoms bonded to organic groups.
Uniqueness
What sets this compound apart from its counterparts is the presence of the dec-1-enyl group, which imparts unique reactivity and selectivity. This structural feature allows it to participate in specific reactions that other organoaluminium compounds may not readily undergo.
属性
CAS 编号 |
68900-77-6 |
|---|---|
分子式 |
C26H53Al |
分子量 |
392.7 g/mol |
IUPAC 名称 |
[(Z)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChI 键 |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCC/C=C\[Al](CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


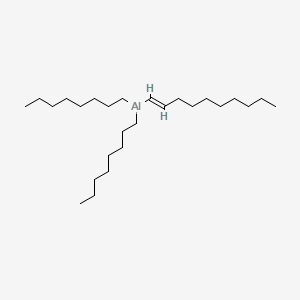
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

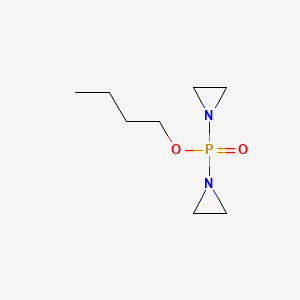
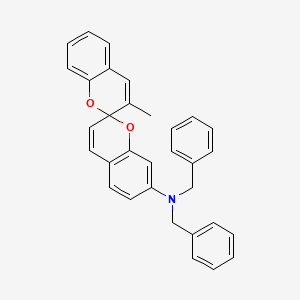

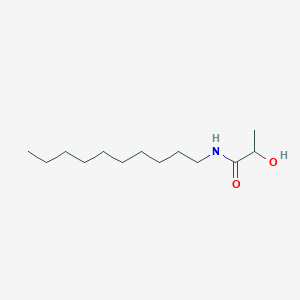
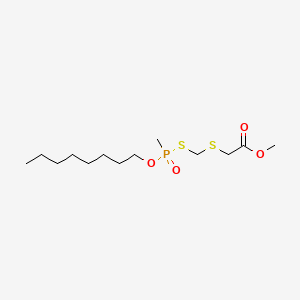
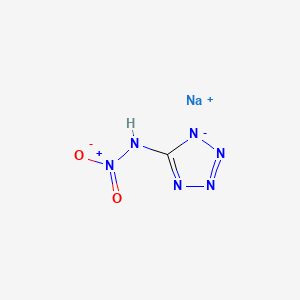
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
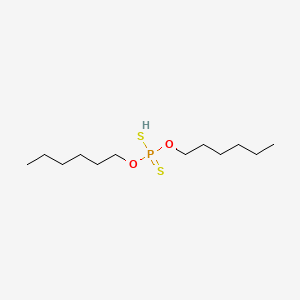
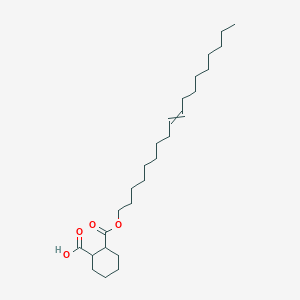
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)
